Cefoperazone is a third-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, ] It is often used in combination with Sulbactam, a β-lactamase inhibitor, to enhance its effectiveness against resistant strains. [, , , , , , ] Cefoperazone is particularly recognized for its exceptional activity against Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics. [, ] It is primarily used in research settings to study antibiotic resistance mechanisms, develop new antibiotic combinations, and investigate its pharmacokinetic properties.
Mechanism of Action
Cefoperazone, like other β-lactam antibiotics, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are enzymes responsible for the final stages of peptidoglycan synthesis, an essential component of the bacterial cell wall. [] By binding to PBPs, Cefoperazone disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately bacterial cell death. []
Physical and Chemical Properties Analysis
Cefoperazone is predominantly excreted in bile, making it particularly suitable for treating biliary tract infections. [, ] Its renal elimination is comparatively lower, accounting for only about 20% of its elimination. [, ] This characteristic is advantageous for treating infections in patients with impaired renal function, as dosage adjustments may not be necessary. [, ]
Applications
Studying antibiotic resistance mechanisms: Cefoperazone is utilized in research to understand the resistance mechanisms employed by bacteria, particularly Acinetobacter baumannii and Pseudomonas aeruginosa. [, , , , , , ] Studies investigate how these bacteria develop resistance to Cefoperazone, focusing on factors like β-lactamase production, gene amplification, and mutations in antibiotic target sites.
Developing new antibiotic combinations: Due to its broad spectrum of activity and effectiveness against certain resistant strains, Cefoperazone is investigated in combination with other antibiotics to combat multidrug-resistant bacteria. [, , , , , ] Researchers evaluate the synergistic effects of Cefoperazone combined with agents like Sulbactam, Minocycline, and Levofloxacin, aiming to enhance antibacterial activity and potentially overcome resistance.
Investigating pharmacokinetic properties: Research exploring the pharmacokinetic properties of Cefoperazone in various patient populations provides insights into its absorption, distribution, metabolism, and excretion. [, , ] These studies help determine optimal dosing regimens and improve treatment efficacy while minimizing potential side effects.
Related Compounds
Sulbactam
Compound Description: Sulbactam is a β-lactamase inhibitor. It is often combined with β-lactam antibiotics like cefoperazone to enhance their activity against bacteria that produce β-lactamases. Sulbactam itself has limited antibacterial activity. []
Relevance: Sulbactam is often used in combination with cefoperazone (cefoperazone-sulbactam) to overcome resistance mediated by β-lactamases, particularly in organisms like Acinetobacter baumannii. [] The combination broadens cefoperazone's spectrum of activity. [, , , , , , , , ]
Tazobactam
Compound Description: Tazobactam is another β-lactamase inhibitor, similar in function to sulbactam. []
Relevance: Like sulbactam, tazobactam is used in combination with cefoperazone (cefoperazone-tazobactam) to enhance its activity against β-lactamase producing organisms, including those with extended-spectrum β-lactamases (ESBLs). []
Ceftazidime
Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. It exhibits a broad spectrum of activity, particularly against Gram-negative bacteria. [, ]
Amikacin
Compound Description: Amikacin is an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria. []
Relevance: Amikacin is often used in combination with ceftazidime and metronidazole as an alternative treatment option for intra-abdominal infections, particularly in cases where cefoperazone-sulbactam may not be suitable. []
Metronidazole
Compound Description: Metronidazole is an antibiotic effective against anaerobic bacteria and certain parasites. []
Relevance: Metronidazole is often combined with ceftazidime and amikacin for treating intra-abdominal infections to provide coverage against anaerobic bacteria. []
Cefepime
Compound Description: Cefepime is a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. [, ]
Relevance: Cefepime is an alternative to cefoperazone-sulbactam for treating hospital-acquired pneumonia. [] It has also been used in combination with metronidazole for treating intra-abdominal infections. []
Imipenem
Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. [, ] It is usually administered in combination with cilastatin, a renal dehydropeptidase inhibitor, to prevent its degradation in the kidneys. []
Relevance: Imipenem/cilastatin is considered a potent alternative to cefoperazone/sulbactam for treating various infections, including those caused by Acinetobacter baumannii. [, , ]
Cilastatin
Compound Description: Cilastatin is a renal dehydropeptidase inhibitor. It has no inherent antibacterial activity but is administered alongside imipenem to prevent its degradation and enhance its effectiveness. [, ]
Relevance: Cilastatin is always used in combination with imipenem (imipenem/cilastatin) to protect it from renal degradation, thereby increasing its efficacy. [, ]
Piperacillin
Compound Description: Piperacillin is a ureidopenicillin antibiotic effective against a broad spectrum of bacteria, especially Gram-negative bacteria. []
Relevance: Piperacillin, often combined with tazobactam (piperacillin-tazobactam), serves as a potential alternative to cefoperazone for treating infections caused by bacteria like Escherichia coli. []
Cefotaxime
Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative and some Gram-positive bacteria. [, ]
Relevance: Cefotaxime is an alternative treatment option for infections caused by bacteria like Escherichia coli and Neisseria gonorrhoeae. [, ] It has a shorter half-life than cefoperazone, necessitating more frequent dosing. []
Moxalactam
Compound Description: Moxalactam, also known as latamoxef, is an oxacephem antibiotic, structurally related to cephalosporins. It is active against a wide range of Gram-positive and Gram-negative bacteria. [, ]
Cefamandole
Compound Description: Cefamandole is a second-generation cephalosporin antibiotic. It is active against both Gram-positive and Gram-negative bacteria, but its spectrum of activity is narrower compared to third-generation cephalosporins like cefoperazone. []
Relevance: Cefamandole possesses a similar structure to cefoperazone but exhibits lower activity against certain Enterobacteriaceae species compared to cefoperazone. []
Ceftriaxone
Compound Description: Ceftriaxone is a third-generation cephalosporin with a long half-life, allowing for once-daily dosing. It is effective against a broad range of bacteria, similar to cefoperazone. []
Relevance: Ceftriaxone exhibits a similar spectrum of activity to cefoperazone but has a longer half-life, enabling less frequent dosing. []
Cefsulodin
Compound Description: Cefsulodin is a third-generation cephalosporin antibiotic with a unique spectrum of activity, particularly potent against Pseudomonas aeruginosa. []
HR 810
Compound Description: HR 810 is a cephalosporin antibiotic. []
BMY-28142
Compound Description: BMY-28142 is a cephalosporin antibiotic. []
Relevance: BMY-28142 exhibits a comparable spectrum of activity to cefoperazone but with greater potency against Enterobacteriaceae. Unlike cefoperazone, it shows limited activity against Streptococcus faecalis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cefoperazone is a semi-synthetic parenteral cephalosporin with a tetrazolyl moiety that confers beta-lactamase resistance. It has a role as an antibacterial drug. Cefoperazone is a semisynthetic broad-spectrum cephalosporin proposed to be effective against Pseudomonas infections. It is a third-generation antiobiotic agent and it is used in the treatment of various bacterial infections caused by susceptible organisms in the body, including respiratory tract infections, peritonitis, skin infections, endometritis, and bacterial septicemia. While its clinical use has been discontinued in the U.S., cefoperazone is available in several European countries most commonly under the product name, Sulperazon. Cefoperazone is a Cephalosporin Antibacterial. Cefoperazone is a semisynthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. Cefoperazone binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis. Semisynthetic broad-spectrum cephalosporin with a tetrazolyl moiety that is resistant to beta-lactamase. It may be used to treat Pseudomonas infections.
BMS-902483 is a potent α7 partial agonist, which improved cognition in preclinical rodent models. BMS-902483 showed FLIR α7 EC50=9.3nM; α7 Electrophysiology, rat; Area EC50 = 140 nM; Peak, Area (Ymax %) = 40, 54. 5-HT3A IC50 = 480 nm. Preclinical and early clinical data suggest that α7 nicotinic acetylcholine receptor (nAChR) agonists have potential for the treatment of cognitive and negative symptoms in schizophrenia patients
BMS-919373 is under investigation in clinical trial NCT02153437 (Study of the Effects of BMS-919373 on the Electrical Activity of the Heart Using Pacemakers).
BMS-929075 is under investigation in clinical trial NCT01525212 (Multiple Ascending Dose Study of BMS-929075 in Hepatitis C Virus (HCV) Infected Patients).
BMS-932481 is a γ-secretase modulator. BMS-932481 modulates Aβ Peptides in the Plasma and Cerebrospinal Fluid of Healthy Volunteers. BMS-932481 decreased cerebrospinal fluid (CSF) Aβ39, Aβ40, and Aβ42 while increasing Aβ37 and Aβ38, thereby providing evidence of γ-secretase enzyme modulation rather than inhibition. In plasma, reductions in Aβ40 and Aβ42 were observed with no change in total Aβ; in CSF, modest decreases in total Aβ were observed at higher dose levels.
(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide is a primary carboxamide, a secondary carboxamide and a tertiary carboxamide. Osugacestat (BMS-906024) has been used in trials studying the treatment of Cancer, Lymphoblastic Leukemia, Acute T-cell, and Precursor T-Cell Lymphoblastic Lymphoma. Osugacestat is a small-molecule gamma secretase (GS) and pan-Notch inhibitor, with potential antineoplastic activity. Upon intravenous administration, osugacestat binds to GS and blocks activation of Notch receptors, which may inhibit the proliferation of tumor cells with an overly-active Notch pathway. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains that lead to their activation. Overactivation of the Notch signaling pathway, often triggered by activating mutations, has been correlated with increased cellular proliferation and poor prognosis in certain tumor types.
BMS-911172 is a potent and brain-penetrant, AP2-associated protein kinase 1 (AAK1)-selective inhibitor (IC50 = 12 and 51 nM in enzymes and cells, respectively). BMS-911172 was active in the formalin assay in the Chung mouse model (60 mg/kg s.c.) as well as in the chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model (60 mg/kg). PD marker assay in mice showed a dose-dependent inhibition of phosphorylation of AAK1 substrate mu-2 in the brain. There were no motor side effects at the doses tested. BMS-911172 may be useful for the treatment of neuropathic pain